

# A Technical Guide to the Natural Occurrence and Abundance of Iridium Isotopes

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## Compound of Interest

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This technical guide provides a comprehensive overview of the natural occurrence and abundance of **iridium** isotopes. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the isotopic composition of this rare and dense element. The guide includes a summary of quantitative data, detailed experimental protocols for isotopic analysis, and visualizations to aid in the comprehension of key concepts and workflows.

## Natural Abundance of Iridium Isotopes

**Iridium** (Ir), with the atomic number 77, is one of the rarest elements in the Earth's crust.[1] In its natural state, **iridium** is composed of two stable isotopes:  $^{191}\text{Ir}$  and  $^{193}\text{Ir}$ . [1][2][3] The heavier isotope,  $^{193}\text{Ir}$ , is the more abundant of the two. [1]

A precise measurement of the isotopic composition of **iridium** using multicollector inductively coupled plasma mass spectrometry (MC-ICPMS) has determined the isotope ratio  $R^{193/191}$  to be 1.6866(6), which corresponds to an isotopic abundance of 0.37221(8) for  $^{191}\text{Ir}$ . [4]

In addition to its stable isotopes, at least 37 radioisotopes of **iridium** have been synthesized, with mass numbers ranging from 164 to 202. [1] The most stable of these is  $^{192}\text{Ir}$ , which has a half-life of 73.82 days. [1][5] However, it is important to note that  $^{192}\text{Ir}$  does not occur naturally and is produced through the neutron activation of  $^{191}\text{Ir}$ . [6][7][8]

The following table summarizes the key properties of the naturally occurring **iridium** isotopes:

Isotope	Natural Abundance (%)	Atomic Mass (Da)	Spin
<sup>191</sup> Ir	37.3[1][3][4]	190.960594[9]	3/2+[4]
<sup>193</sup> Ir	62.7[1][3]	192.9629264[9]	3/2+[4]

## Experimental Protocols for Isotope Analysis

The determination of the precise isotopic abundance of **iridium** requires sophisticated analytical techniques. The two primary methods employed for this purpose are Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Negative Thermal Ionization Mass Spectrometry (N-TIMS).

### Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is a powerful technique for high-precision isotope ratio analysis of a wide range of elements, including **iridium**.<sup>[10][11]</sup> This method combines a high-temperature argon plasma source to ionize the sample with a magnetic sector mass analyzer and a multicollector array to simultaneously measure the different isotope beams.<sup>[10][11]</sup>

Methodology:

- **Sample Preparation:** **Iridium**-containing samples are first chemically purified to separate **iridium** from the sample matrix. This is a critical step to avoid isobaric interferences (elements with isotopes of the same mass as **iridium**).
- **Sample Introduction:** The purified **iridium** sample, in a liquid form, is introduced into the ICP torch. The high temperature of the plasma (around 6,000-10,000 K) efficiently ionizes the **iridium** atoms.
- **Ion Separation:** The positively charged **iridium** ions are then extracted from the plasma and accelerated into a magnetic sector mass analyzer. The magnetic field separates the ions based on their mass-to-charge ratio, resulting in distinct beams of <sup>191</sup>Ir<sup>+</sup> and <sup>193</sup>Ir<sup>+</sup> ions.

- **Detection:** The separated ion beams are simultaneously collected by a series of Faraday cups. The electrical signals from the detectors are proportional to the abundance of each isotope.
- **Data Analysis:** The ratio of the measured ion currents provides a precise determination of the isotopic ratio of **iridium**. To correct for instrumental mass bias, a regression model can be employed, using isotopic standards such as NIST SRM 997 (thallium) and NIST SRM 989 (rhenium) as primary calibrators.<sup>[4]</sup> An optimized approach involves incrementally increasing the plasma power during short measurement sessions (10-30 minutes).<sup>[4]</sup>

## Negative Thermal Ionization Mass Spectrometry (N-TIMS)

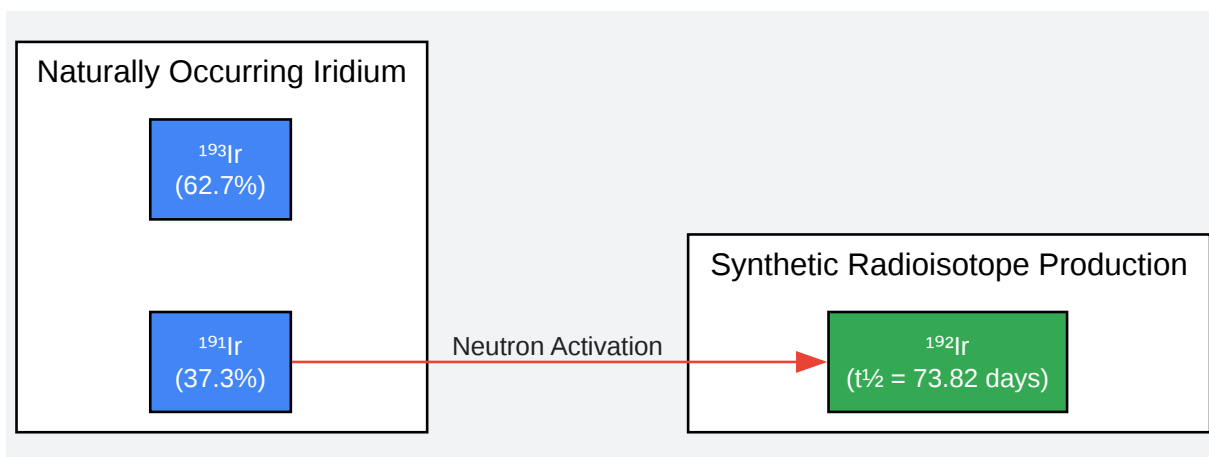
N-TIMS is another highly sensitive technique for measuring **iridium** isotope ratios.<sup>[2]</sup><sup>[3]</sup> This method involves the thermal ionization of the sample on a metal filament to produce negative ions, which are then analyzed in a mass spectrometer.<sup>[3]</sup>

### Methodology:

- **Sample Preparation:** Similar to MC-ICP-MS, a rigorous chemical separation is required to isolate **iridium**. This often involves coprecipitation with ferric hydroxide followed by anion exchange chromatography.<sup>[2]</sup> For the analysis of **iridium** in natural waters, UV irradiation may be used to decompose organic matter that can interfere with negative ion production.<sup>[2]</sup>
- **Sample Loading:** The purified **iridium** sample is loaded onto a metal filament, typically made of nickel wire, in the presence of an activator such as barium hydroxide ( $\text{Ba}(\text{OH})_2$ ).<sup>[2]</sup>
- **Ionization:** The filament is heated in the mass spectrometer, causing the **iridium** to form negative oxide ions, primarily  $\text{IrO}_2^-$ .<sup>[2]</sup><sup>[3]</sup>
- **Mass Analysis and Detection:** The negatively charged ions are accelerated and separated by a magnetic sector analyzer according to their mass-to-charge ratio. The ion beams are then detected, and the resulting signals are used to calculate the isotopic ratio.

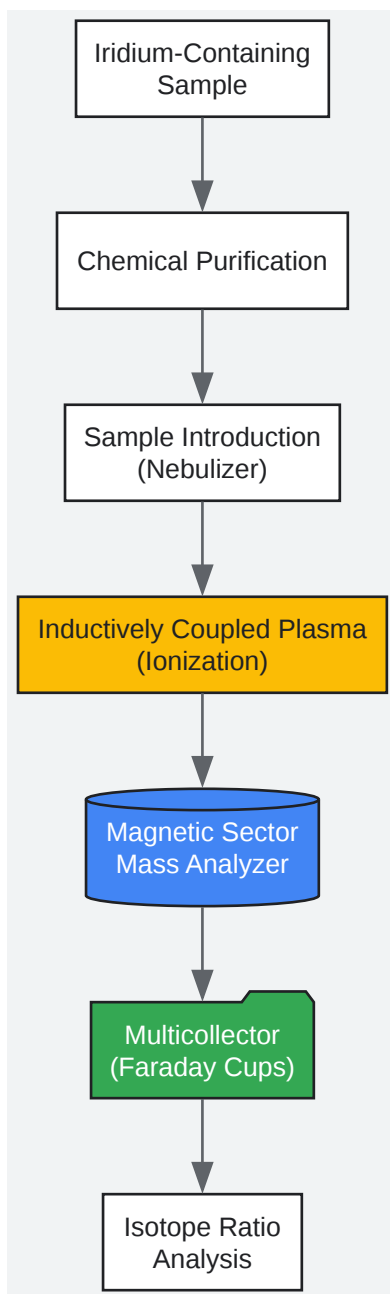
## Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.



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Caption: Natural distribution and synthetic pathway of key **iridium** isotopes.



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